Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H21NO2S. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids
Preparation Methods
The synthesis of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Industrial production methods may vary, but they generally follow similar principles of stereoselective synthesis to ensure high purity and yield.
Chemical Reactions Analysis
Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may lead to the formation of disulfides, while reduction can yield the corresponding alcohol .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system due to its structural similarity to tropane alkaloids . In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its binding to receptors or enzymes that are part of the central nervous system. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects .
Comparison with Similar Compounds
Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared to other similar compounds, such as tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate . These compounds share the same 8-azabicyclo[3.2.1]octane core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique thiol group in this compound distinguishes it from its analogs and contributes to its specific properties and applications .
Properties
Molecular Formula |
C12H21NO2S |
---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
tert-butyl 3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3 |
InChI Key |
GJHCXQVVHRGCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)S |
Origin of Product |
United States |
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